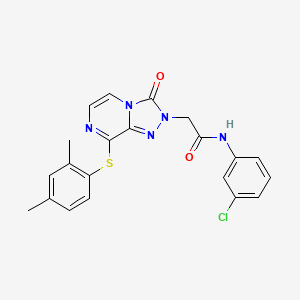![molecular formula C19H25NO3S B2794867 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine CAS No. 306978-47-2](/img/structure/B2794867.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine (4,6-DMS-2-NOP) is a compound that is used in a variety of scientific laboratory experiments and research studies. It is a heterocyclic compound, meaning it contains at least one atom of a different element in its ring structure. 4,6-DMS-2-NOP is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in some plants and is used in the production of drugs and dyes. 4,6-DMS-2-NOP has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
科学的研究の応用
4,6-DMS-2-NOP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-(neopentyloxy)pyridine (MDP-2-NOP). It has also been used in the synthesis of a variety of other heterocyclic compounds, such as 2-methyl-4,6-dimethyl-3-pyridinesulfonyl-2-pyridin-3-yloxy-pyridine (MDP-2-POP). Additionally, 4,6-DMS-2-NOP has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug diclofenac.
作用機序
4,6-DMS-2-NOP has a variety of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as an agonist of certain receptors in the body, such as the prostaglandin E2 receptor (EP2). This receptor is involved in a variety of physiological processes, such as inflammation and pain. It is believed that 4,6-DMS-2-NOP binds to this receptor, activating it and causing a cascade of biochemical reactions that lead to its effects.
Biochemical and Physiological Effects
4,6-DMS-2-NOP has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as anti-allergic effects. It has also been shown to have analgesic effects, meaning it can reduce pain. Additionally, it has been shown to have anti-cancer effects, as well as anti-viral effects.
実験室実験の利点と制限
4,6-DMS-2-NOP has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful compound for a variety of laboratory experiments. Additionally, it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. However, it is also a relatively expensive compound, making it cost prohibitive for some experiments.
将来の方向性
As 4,6-DMS-2-NOP is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore potential applications for the compound, such as its use in the development of new pharmaceuticals. Further research could also be done to explore potential uses for the compound in the field of biotechnology, such as its use in gene editing. Finally, further research could be done to explore potential ways to reduce the cost of synthesizing the compound, making it more accessible for laboratory experiments.
合成法
4,6-DMS-2-NOP is synthesized through a process called Stille coupling. Stille coupling is a method of organic synthesis that uses a palladium-catalyzed cross-coupling reaction of organostannanes and organo-halides. In this process, two organic molecules are combined to form a single molecule. In the case of 4,6-DMS-2-NOP, the two molecules are a pyridine derivative and an organo-halide. The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of a new carbon-carbon bond between the two molecules. The reaction is typically carried out in a solvent such as dimethylformamide (DMF).
特性
IUPAC Name |
2-(2,2-dimethylpropoxy)-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-13-9-7-8-10-16(13)24(21,22)17-14(2)11-15(3)20-18(17)23-12-19(4,5)6/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCRCNQUZAYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
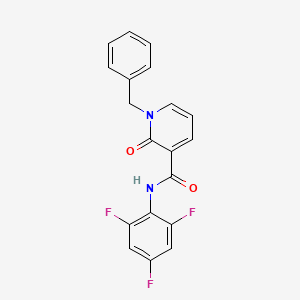
![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)
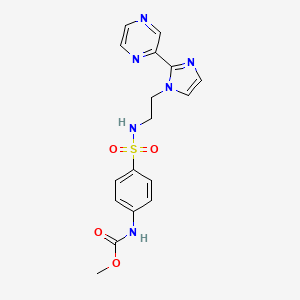
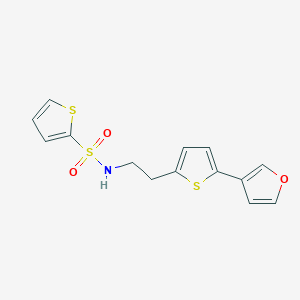
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)


![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
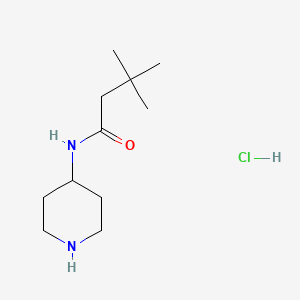
![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)

![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
